molecular formula C20H14F6N2O2S B2925316 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 672949-39-2

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B2925316
CAS RN: 672949-39-2
M. Wt: 460.39
InChI Key: YNHNCSUNGYEZNK-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name: 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate . This name provides information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Metal–Organic Frameworks (MOFs)

Research has demonstrated the utility of similar compounds in the construction of copper metal–organic systems. By altering substituent positions of new flexible carboxylate ligands, researchers have developed metal–organic complexes with unique properties. These complexes can adopt different conformations leading to diverse structures, including discrete molecular chairs and 1D or 2D coordination polymers, showcasing their potential in designing novel MOFs with specific functionalities (Dai et al., 2009).

Fluorous Chemistry

The compound's structural motifs find relevance in fluorous chemistry as building blocks for highly fluorinated molecules. For instance, the synthesis of HFPO trimer-based alkyl triflate, a novel building block, highlights the compound's potential in creating fluorous ionic liquids or intermediates for fluorous carbenes, contributing to the development of materials with unique solubility and reactivity profiles (Kysilka et al., 2008).

Synthesis of Trifluoromethylated Compounds

The synthesis and application of trifluoromethylated compounds, such as isoxazolidines, which can be further converted into trifluoromethylated syn-3-amino alcohols, illustrate the compound's role in creating molecules with potential pharmaceutical applications. This showcases the versatility of such compounds in synthesizing derivatives with varied biological activities (Tsuge et al., 1995).

Catalytic Systems

Compounds with imidazolium salts have been used to catalyze the synthesis of benzimidazoles, demonstrating the catalytic capabilities of such structures in facilitating organic reactions under environmentally friendly conditions. This underscores their potential in green chemistry and sustainable synthesis processes (Khazaei et al., 2011).

Ionic Liquids

The development of ionic liquids for the separation of aromatic hydrocarbons from alkanes is another application area. Such compounds can act as selective solvents in extraction processes, highlighting their importance in chemical separations and purification techniques (Arce et al., 2007).

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . As such, future research may focus on exploring these properties further and developing new synthesis methods for imidazole derivatives.

properties

IUPAC Name

[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N2O2S/c21-19(22,23)14-6-4-5-13(11-14)17(29)30-16(20(24,25)26)12-31-18-27-9-10-28(18)15-7-2-1-3-8-15/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHNCSUNGYEZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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